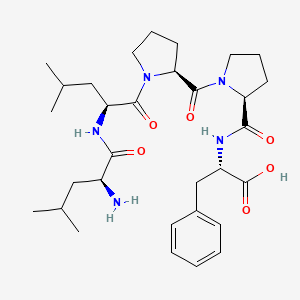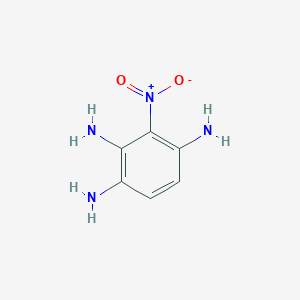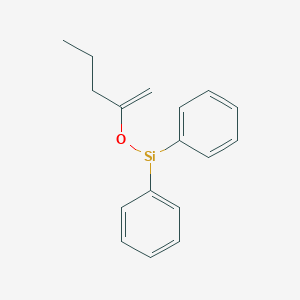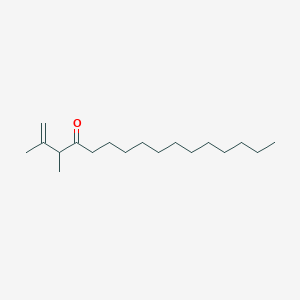
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with phenoxy and difluorophenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-phenoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Additionally, purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines, respectively.
科学研究应用
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
作用机制
The mechanism of action of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxy and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different substituent on the benzene ring.
N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer applications.
2,4-Difluorophenyl isocyanate: Used in the synthesis of various fluorinated compounds.
Uniqueness
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
CAS 编号 |
920527-47-5 |
|---|---|
分子式 |
C18H13F2NO3S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C18H13F2NO3S/c19-13-6-11-18(17(20)12-13)21-25(22,23)16-9-7-15(8-10-16)24-14-4-2-1-3-5-14/h1-12,21H |
InChI 键 |
XURSLOMFRIZPIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
